8-Methoxy-2-methylbenzofuro[2,3-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
8-methoxy-2-methyl-[1]benzofuro[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-8-6-7-10-9-4-3-5-11(15-2)12(9)16-13(10)14-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAQOXOENAZGLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C3=C(O2)C(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacological and Biological Activity Profiling of 8 Methoxy 2 Methylbenzofuro 2,3 B Pyridine and Benzofuro 2,3 B Pyridine Derivatives
Anticancer and Antiproliferative Potentials
Derivatives of the benzofuran (B130515) and pyridine (B92270) families have shown significant promise as anticancer agents. Their mechanism of action often involves interfering with critical cellular processes in malignant cells, such as proliferation, cell cycle progression, and survival pathways.
Inhibition of Cancer Cell Proliferation in Various Malignancies
Benzofuro[2,3-b]pyridine (B12332454) analogues and related compounds have demonstrated potent cytotoxic effects across a spectrum of human cancer cell lines. A notable analogue, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (B57606) (MMNC), exhibited significant and selective antiproliferative activity against colorectal cancer (CRC) cell lines. nih.govresearchgate.net This compound showed IC50 values of 0.33 µM in HCT116 cells and 0.51 µM in Caco-2 cells. nih.govresearchgate.net Its cytotoxic effects extended to other cancer types, including gastric (AGS), pancreatic (PANC-1), and liver (SMMC-7721) cancer cells, though with higher IC50 values. nih.gov
Further studies on related heterocyclic systems reinforce the anticancer potential of this structural class. For instance, certain 2,4-diaryl benzofuro[3,2-b]pyridine derivatives have been evaluated for their cytotoxicity. researchgate.net Similarly, novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates were assessed for their antitumoral potential in triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-468. mdpi.com One of the most promising compounds from this series demonstrated a GI50 concentration of 13 µM, leading to a decrease in the number of MDA-MB-231 cells. mdpi.com Pyridine derivatives, in general, are recognized for their antiproliferative effects, with their activity often enhanced by the presence and specific positioning of methoxy (B1213986) (-OMe) and hydroxyl (-OH) groups. nih.gov
Cell Cycle Arrest Induction and Apoptosis Induction Studies
A key mechanism behind the antiproliferative activity of these compounds is their ability to disrupt the normal cell cycle and induce programmed cell death (apoptosis). The derivative 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) was found to block the cell cycle in the G2/M phase in both HCT116 and Caco-2 colorectal cancer cells. nih.gov This arrest prevents the cells from dividing and is often a precursor to apoptosis. The same study confirmed that MMNC induces apoptosis, observing a decrease in the mitochondrial membrane potential, a hallmark of this process. nih.gov The anticancer effects of MMNC appear to be mediated by the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical cascade that promotes cell survival and proliferation in many cancers. nih.gov
This mechanism is consistent with findings for other related heterocyclic structures. For example, some benzofuran derivatives induce cell death by causing a G2/M phase arrest in a p53-dependent manner. nih.gov Fused benzo[h]chromeno[2,3-d]pyrimidines have also been shown to induce cell cycle arrest and apoptosis in the MCF-7 human breast cancer cell line. mdpi.com Similarly, certain benzimidazole-based derivatives effectively suppress cell cycle progression and induce apoptosis in various cell lines, including breast (MDA-MB-231), ovarian (SKOV3), and lung (A549) cancer cells. mdpi.comnih.gov These compounds can arrest the cell cycle at different phases (G1, S, or G2), highlighting the diverse ways in which these scaffolds can interfere with cancer cell division. mdpi.com
Antimicrobial Activities
The benzofuro[2,3-b]pyridine core and its analogues have also been identified as a source of potent antimicrobial agents, with activity against a range of bacteria and fungi, including pathogens that have developed resistance to existing drugs.
Antibacterial Efficacy Against Bacterial Strains, Including Multi-Drug Resistant Pathogens
Derivatives of benzofuran and pyridine have demonstrated significant antibacterial properties. researchgate.net Studies on conjugated benzofuran-triazine derivatives showed activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Salmonella enteritidis) bacteria, with one compound exhibiting MIC values as low as 32 µg/mL. nih.gov Pyrido[2,3-d]pyrimidines have also shown good in-vitro antibacterial activity against Gram-positive and Gram-negative bacteria, with some derivatives showing efficacy comparable to streptomycin. researchgate.net
The potential of these scaffolds extends to combating antibiotic-resistant bacteria. Certain pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines have been evaluated for their activity against species such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com
Antifungal Spectrum of Activity
In addition to antibacterial effects, benzofuro[2,3-b]pyridine derivatives and their relatives have shown a promising spectrum of antifungal activity. Benzofuro[3,2-d]pyrimidines have been investigated as potential inhibitors of protein kinase C in Candida albicans, with the aim of restoring susceptibility to existing azole treatments like fluconazole. nih.gov A synergistic effect was observed when a benzofuropyrimidinedione was co-administered with fluconazole, inhibiting the growth of a resistant Candida albicans strain. nih.gov
Other related heterocyclic systems also show potent antifungal action. Hybrid bis-(imidazole/benzimidazole)-pyridine derivatives are active against several fungal strains, with MIC values ranging from 3.9 to 62.5 µg/mL. nih.gov The most active compounds in one study demonstrated an MIC of 3.9 µg/mL against C. albicans and Rhodotorula sp. nih.gov Furthermore, benzoylurea (B1208200) derivatives containing a pyrimidine (B1678525) moiety exhibit notable in vitro antifungal activity against various plant pathogenic fungi, including Botrytis cinerea and Rhizoctonia solani, with one compound showing 89.74% inhibition against the latter. mdpi.com
Anti-Tuberculosis Activity
One of the most significant biological activities associated with this class of compounds is their potent inhibition of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Benzofuroxan derivative 8 has been identified as a novel lead compound with sterilizing activity superior to rifampicin (B610482) in a mouse model of infection. unav.edu Another study highlighted a benzofuran derivative with a Minimum Inhibitory Concentration (MIC) of 1.10 µM against active Mtb. unav.edu
Natural products containing related structures have also shown promise. The flavonoid 8-methoxycirsilineol (B1217471) exhibited strong activity against M. tuberculosis H37Rv with an MIC of 1 µg/mL. nih.gov Synthetic efforts have yielded highly potent compounds; for example, certain 2,10-dihydro-4aH-chromeno[3,2-c]pyridin-3-yl analogs inhibited multi-drug resistant (MDR) Mtb isolates with MIC values ranging from 0.07 to 7.09 µM, proving more active than standard drugs like isoniazid (B1672263) and ofloxacin. juniperpublishers.com
Enzyme and Receptor Modulatory Activities
The benzofuro[2,3-b]pyridine scaffold and its derivatives have demonstrated a remarkable capacity to interact with a diverse array of enzymes and receptors, leading to significant modulation of their activities. This section details the inhibitory and modulatory profiles of these compounds against several key biological targets, underscoring their potential as versatile pharmacological agents.
Kinase Inhibition: GSK-3α/β and Related Targets
Glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase existing in two isoforms, GSK-3α and GSK-3β, is a critical regulator in numerous cellular processes. nih.govmdpi.com Its dysregulation is implicated in various pathologies, making it a prominent target for drug discovery. mdpi.com Derivatives of the furo[2,3-b]pyridine (B1315467) and related benzofuran structures have emerged as potent inhibitors of GSK-3β.
A novel series of 3-(furo[2,3-b]pyridin-3-yl)-4-(1H-indol-3-yl)-maleimides were synthesized and evaluated for their GSK-3β inhibitory activities. nih.gov Many of these compounds displayed favorable inhibition of the GSK-3β protein. nih.gov Specifically, compounds designated 5n , 5o , and 5p were shown to significantly decrease the phosphorylation of the GSK-3β substrate tau at the Ser396 site in primary neurons, confirming their cellular activity. nih.gov Further investigation in in vitro models of neuronal injury revealed that these three compounds could prevent neuronal death induced by glutamate, oxygen-glucose deprivation, and nutrient serum deprivation. nih.gov In an in vivo animal model of cerebral ischemia, compound 5o demonstrated a 10% reduction in infarct size and improved neurological outcomes. nih.gov
Additionally, other scaffolds related to the benzofuro[2,3-b]pyridine core have shown GSK-3β inhibition. For instance, a 1H-pyrrolo[2,3-b]pyridine derivative, B10 , which incorporates a quinolin-8-ol moiety, was identified as a potent GSK-3β inhibitor with an IC50 of 66 ± 2.5 nM. nih.gov At a concentration of 20 μM, B10 was found to decrease the level of phosphorylated tau in SH-SY5Y cells. nih.gov Oxindole-benzofuran hybrids have also been designed and synthesized as dual inhibitors of CDK2 and GSK-3β, highlighting the versatility of the benzofuran moiety in targeting kinases. researchgate.netresearchgate.net
| Compound | Scaffold | Activity/Observation | Reference |
|---|---|---|---|
| 5n, 5o, 5p | 3-(furo[2,3-b]pyridin-3-yl)-4-(1H-indol-3-yl)-maleimide | Significantly reduced tau phosphorylation at Ser396 in primary neurons. Prevented neuronal death in vitro. | nih.gov |
| 5o | 3-(furo[2,3-b]pyridin-3-yl)-4-(1H-indol-3-yl)-maleimide | Reduced infarct size by 10% in an in vivo cerebral ischemia model. | nih.gov |
| B10 | 1H-pyrrolo[2,3-b]pyridine | Potently inhibited GSK-3β with an IC50 of 66 ± 2.5 nM. | nih.gov |
| Oxindole-benzofuran hybrids | Oxindole-benzofuran | Designed as potential dual CDK2/GSK-3β inhibitors. | researchgate.netresearchgate.net |
Cyclic GMP-AMP Synthase (cGAS) Inhibition
Cyclic GMP-AMP synthase (cGAS) is a key sensor of cytosolic DNA that, upon activation, triggers an innate immune response through the STING (Stimulator of Interferon Genes) pathway. brandeis.eduresearchgate.net Overactivation of this pathway is linked to inflammatory and autoimmune diseases, making cGAS an attractive therapeutic target. brandeis.edu Research into benzofuran derivatives has identified their potential to modulate this pathway.
While some benzofuran derivatives have been identified as STING agonists, which activate the pathway, others have been explored as cGAS inhibitors. nih.gov The development of potent and specific cGAS inhibitors is an active area of research. researchgate.net As a continuation of structural optimization on a known cGAS inhibitor (G140 ), a series of spiro[carbazole-3,3′-pyrrolidine] derivatives were developed. brandeis.edu Among these, compound 30d-S was identified as having high cellular efficacy against cGAS. This compound demonstrated improved plasma exposure and an oral bioavailability of 35% in rats. In a mouse model of acute lung injury, oral administration of 30d-S significantly reduced lung inflammation. brandeis.edu This highlights the potential of complex heterocyclic systems, which can be conceptually related to the benzofuro[2,3-b]pyridine scaffold, in the development of cGAS inhibitors.
| Compound Class/Specific Compound | Activity | Key Findings | Reference |
|---|---|---|---|
| Benzofuran derivatives | STING Agonism | Some derivatives can induce IFN-β transcription via STING activation. | nih.gov |
| Spiro[carbazole-3,3′-pyrrolidine] derivatives (e.g., 30d-S) | cGAS Inhibition | Compound 30d-S showed high cellular effects against cGAS and reduced lung inflammation in an ALI mouse model. | brandeis.edu |
Filamenting Temperature-Sensitive Protein Z (FtsZ) Inhibition
The filamenting temperature-sensitive protein Z (FtsZ) is an essential protein in bacterial cell division and a homolog of eukaryotic tubulin. nih.govresearchgate.net It forms the Z-ring, a structure critical for bacterial cytokinesis, making it a prime target for new antibacterial agents to combat multidrug-resistant bacteria. nih.govresearchgate.net Benzofuroquinolinium derivatives, which share a core structure with benzofuro[2,3-b]pyridines, have been identified as a new class of potent FtsZ inhibitors. nih.gov
A series of benzofuroquinolinium derivatives were found to possess potent antibacterial activity against drug-resistant pathogens, including MRSA and VREF. nih.govresearchgate.net These compounds act as effective inhibitors by suppressing FtsZ polymerization and its GTPase activity, thereby halting cell division and leading to bacterial cell death. nih.govresearchgate.netnih.gov One study found that a specific benzofuroquinolinium derivative could inhibit the GTPase activity and polymerization of FtsZ, leading to a cell division inhibitory effect. nih.gov Another study investigating a series of five benzothiazole-substituted benzofuroquinolinium derivatives confirmed that they all inhibited the GTPase activity of FtsZ in a dose-dependent manner, with one compound achieving 70% inhibition at a concentration of 64 μg/mL. nih.gov Importantly, this class of compounds has shown low cytotoxicity in mammalian cells, suggesting a favorable profile for development as new antibacterial agents. nih.govresearchgate.net
| Compound Class | Mechanism of Action | Observed Effects | Reference |
|---|---|---|---|
| Benzofuroquinolinium derivatives | Inhibition of FtsZ polymerization and GTPase activity | Potent antibacterial activity against MRSA and VREF; disruption of bacterial cell division. | nih.govresearchgate.netnih.gov |
| Benzothiazole-substituted benzofuroquinolinium derivatives | Inhibition of FtsZ GTPase activity | Dose-dependent inhibition; up to 70% inhibition at 64 μg/mL for the most effective compound. | nih.gov |
Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. researchgate.net Its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders and in the food industry to prevent enzymatic browning. researchgate.netnih.gov Various heterocyclic compounds, including those with a benzofuran scaffold, have been investigated as tyrosinase inhibitors.
A study on benzofuran appended oxadiazole molecules demonstrated their efficacy as tyrosinase inhibitors. One compound, a bromobenzofuran-oxadiazole-based 2-fluorophenyl acetamide (B32628) derivative (5a ), showed more potent tyrosinase inhibition (IC50 of 11 ± 0.25 μM) than the standard, ascorbic acid (IC50 of 11.5 ± 0.1 μM). nih.gov Molecular docking studies suggested that this compound forms a stable complex with the enzyme. nih.gov Another class of compounds, 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles, which are structurally related, also showed potent anti-tyrosinase activity. mdpi.com The compound 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol exhibited an IC50 value of 0.2 ± 0.01 μM, which was 55-fold more potent than kojic acid. mdpi.com Kinetic studies revealed it to be a competitive inhibitor. mdpi.com These findings underscore the potential of benzofuran and related heterocyclic systems as scaffolds for potent tyrosinase inhibitors. researchgate.net
| Compound | Scaffold | Inhibitory Potency (IC50) | Reference |
|---|---|---|---|
| 5a | Benzofuran-oxadiazole | 11 ± 0.25 μM | nih.gov |
| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | Benzothiazole | 0.2 ± 0.01 μM | mdpi.com |
Cannabinoid Receptor 1 (CB1R) Inverse Agonism
The cannabinoid receptor 1 (CB1R) is a G protein-coupled receptor that is primarily expressed in the central nervous system and is a key component of the endocannabinoid system. nih.gov While agonists of this receptor produce the psychoactive effects of cannabis, inverse agonists can block the receptor's constitutive activity and have been investigated for therapeutic applications such as managing obesity. nih.govnih.gov Furo[2,3-b]pyridine-based scaffolds have been successfully developed as CB1R inverse agonists.
A study detailed the synthesis, structure-activity relationships (SAR), and binding affinities of a series of CB1R inverse agonists based on the furo[2,3-b]pyridine scaffold. nih.gov The evaluation of several of these compounds for their effects on food intake, as well as their pharmacokinetic and metabolic profiles, indicated that they are effective, orally active modulators of CB1R. nih.gov The development of such compounds highlights the utility of the furo[2,3-b]pyridine core in designing ligands that can act as inverse agonists at this important receptor. Inverse agonism at CB2 receptors has also been described for compounds like SR144528 and AM630 , demonstrating the broader applicability of targeting cannabinoid receptors with such modulators. nih.gov
| Compound Class | Target Receptor | Pharmacological Activity | Key Findings | Reference |
|---|---|---|---|---|
| Furo[2,3-b]pyridine derivatives | CB1R | Inverse Agonism | Effective as orally active modulators of CB1R, with potential effects on food intake. | nih.gov |
Kv1.3 Potassium Channel Inhibition
The voltage-gated potassium channel Kv1.3 is a significant therapeutic target, particularly for immunosuppression, due to its crucial role in the activation of T-lymphocytes. nih.govnih.gov Blockade of Kv1.3 channels can attenuate immune responses, making inhibitors of this channel promising candidates for treating autoimmune diseases. nih.govsemanticscholar.org Methoxy-substituted furo- and pyranoquinolinones, which are structurally analogous to benzofuro[2,3-b]pyridines, have been identified as potent blockers of the Kv1.3 channel.
In a study focused on these derivatives, several compounds were synthesized and screened for their Kv1.3 blocking activities. nih.gov The most potent compounds identified were the angular furoquinolinone 8-methoxy-2-(1'-methylethyl)-5-methyl-4,5-dihydrofuro[3,2-c]quinolin-4-one and the angular pyranoquinolinone 9-methoxy-2,2,6-trimethyl-2,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one . nih.gov These compounds inhibited Kv1.3 channels with half-blocking concentrations (IC50) of 5 μM and 10 μM, respectively. nih.gov Furthermore, the furoquinolinone derivative displayed an 8-fold selectivity for Kv1.3 over other Kv currents tested. nih.gov These findings suggest that compounds based on this 8-methoxy-substituted scaffold could serve as valuable templates for the design of novel immunosuppressant drugs. nih.gov
| Compound | Scaffold | Inhibitory Potency (IC50) | Selectivity | Reference |
|---|---|---|---|---|
| 8-methoxy-2-(1'-methylethyl)-5-methyl-4,5-dihydrofuro[3,2-c]quinolin-4-one | Furoquinolinone | 5 μM | 8-fold selectivity over other Kv currents | nih.gov |
| 9-methoxy-2,2,6-trimethyl-2,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one | Pyranoquinolinone | 10 μM | 2-fold selectivity over other Kv currents | nih.gov |
Antioxidant Properties and Radical Scavenging Capabilities
The fusion of benzofuran and pyridine rings in the benzofuropyridine scaffold suggests potential antioxidant activity, a property observed in various benzofuran derivatives. researchgate.netnih.gov Antioxidants are crucial in mitigating oxidative stress, a condition linked to numerous chronic diseases. nih.govnih.gov The antioxidant potential of these compounds is often evaluated through their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. researchgate.net
Research on a series of benzofuro[3,2-b]pyridine derivatives demonstrated notable antioxidant potency. For instance, one derivative, compound 6n in the study, exhibited a significant 74.76% inhibition in a DPPH scavenging assay. researchgate.net Similarly, a novel benzofuran–pyrazole–pyridine hybrid molecule was shown to have dose-dependent radical scavenging activity, with the highest inhibition recorded at 84.4% at a concentration of 1000 µg/mL. nih.gov
Furthermore, studies on furo[2,3-b]pyridine derivatives have also indicated significant radical scavenging activity. researchgate.net In one study, several furo[2,3-b]pyridine derivatives (compounds 3b, 3f, and 3j) displayed high radical scavenging activity percentages of 86.1%, 85.5%, and 90.1%, respectively, after 24 hours. researchgate.net Theoretical studies using density functional theory (DFT) on benzofuran thiazolidinone derivatives have also predicted potent antioxidant capabilities, with some derivatives showing activity comparable to the standard antioxidant Trolox. scholarena.com These findings suggest that the benzofuro[2,3-b]pyridine scaffold is a promising area for the discovery of new antioxidant agents.
| Compound Class | Specific Derivative/Compound | Assay | Key Finding | Reference |
|---|---|---|---|---|
| Benzofuro[3,2-b]pyridine Derivative | Compound 6n | DPPH Scavenging | Exhibited 74.76% inhibition. | researchgate.net |
| Benzofuran–Pyrazole–Pyridine Hybrid | Compound 8 | DPPH Scavenging | Showed 84.4% inhibition at 1000 µg/mL. | nih.gov |
| Furo[2,3-b]pyridine Derivatives | Compound 3b | DPPH Scavenging | Displayed 86.1% radical scavenging activity after 24 hours. | researchgate.net |
| Compound 3f | Displayed 85.5% radical scavenging activity after 24 hours. | |||
| Compound 3j | Displayed 90.1% radical scavenging activity after 24 hours. | |||
| Benzofuran Thiazolidinone Derivative | Compound 4d | DFT Study (BDE) | Predicted to have antioxidant properties comparable to Trolox. | scholarena.com |
Central Nervous System (CNS) Related Activities
The pyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, and many pyridine-containing compounds exhibit significant activity within the central nervous system. nih.gov Pyridine alkaloids, for instance, have a long history of use and study for their effects on the CNS. nih.gov While direct studies on the CNS activities of 8-Methoxy-2-methylbenzofuro[2,3-b]pyridine are lacking, research on related fused heterocyclic systems provides insights into the potential neurotropic activities of this class of compounds.
For example, a study on newly synthesized pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, which share a fused furan (B31954) and pyridine ring system, demonstrated anticonvulsant and psychotropic effects. nih.gov Some of these compounds showed protection against pentylenetetrazole (PTZ)-induced seizures. nih.gov Another study on new bicyclic pyridine-based hybrids linked to a 1,2,3-triazole unit also reported significant anticonvulsant and anxiolytic (anti-anxiety) properties in animal models. mdpi.com Several of these compounds increased horizontal and vertical movements in the "open field" test, indicating an activating effect. mdpi.com
Furthermore, research into 1H-pyrrolo[2,3-b]pyridine-2-carboxamides identified them as potent inhibitors of phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory processes within the brain. nih.gov This suggests a potential mechanism through which such compounds could exert neuro-modulatory effects. Derivatives of dihydrofuro[2,3-b]pyridine have been developed as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key regulator in the innate immune response, which is also relevant to neuro-inflammatory conditions. nih.gov These findings collectively suggest that the benzofuro[2,3-b]pyridine skeleton is a promising framework for the development of novel agents with a range of CNS activities.
| Compound Class | Activity | Model/Target | Key Finding | Reference |
|---|---|---|---|---|
| Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines | Anticonvulsant & Psychotropic | Pentylenetetrazole (PTZ) seizure model | Showed protection against seizures. | nih.gov |
| Bicyclic Pyridine-Based Hybrids | Anticonvulsant & Anxiolytic | "Open field" and other behavioral models | Demonstrated anti-anxiety and activating effects. | mdpi.com |
| 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides | Enzyme Inhibition | Phosphodiesterase 4B (PDE4B) | Acted as potent inhibitors of PDE4B. | nih.gov |
| Dihydrofuro[2,3-b]pyridine Derivatives | Enzyme Inhibition | Interleukin-1 receptor-associated kinase 4 (IRAK4) | Developed as potent inhibitors of IRAK4. | nih.gov |
Elucidation of Molecular Mechanisms and Pharmacological Targets
Investigation of Cellular Signaling Pathway Modulation
There is no available research documenting the modulation of any cellular signaling pathways by 8-Methoxy-2-methylbenzofuro[2,3-b]pyridine.
No studies were identified that investigate the effect of this compound on the PI3K/AKT/mTOR signaling pathway.
There is no information available on whether this compound activates or inhibits the STING (Stimulator of Interferon Genes) pathway.
Specific Biomolecular Interactions and Binding Modalities
Detailed information on the specific biomolecular targets of this compound, including its binding affinities, interaction sites, and conformational changes induced upon binding, is not available in the current scientific literature.
Phenotypic and Transcriptional Effects on Microorganisms
While some commercial suppliers suggest potential antimicrobial activities for this compound class, no peer-reviewed studies detailing the specific phenotypic or transcriptional effects of this compound on any microorganism have been published. Research on its minimum inhibitory concentrations (MIC), effects on microbial growth curves, or changes in gene expression in bacteria or fungi is not publicly accessible.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Substitution Patterns on Biological Potency and Selectivity
The biological activity of benzofuro[2,3-b]pyridine (B12332454) derivatives is highly dependent on the nature and position of various substituents on the heterocyclic core. Systematic modifications have allowed researchers to probe the specific interactions between these molecules and their biological targets, leading to optimized potency and selectivity.
Influence of Methoxy (B1213986) Groups on Antiproliferative Activity
The presence and positioning of methoxy (-OCH3) groups play a crucial role in modulating the antiproliferative activity of pyridine-based heterocyclic compounds. Structure-activity relationship analyses of various pyridine (B92270) derivatives have shown that the introduction of methoxy groups can significantly enhance cytotoxic effects against several human cancer cell lines. mdpi.comnih.gov
Research indicates that both the number and the location of methoxy substituents are key determinants of activity. An increase in the number of methoxy groups on the aromatic rings often correlates with a decrease in the IC50 value, signifying improved potency. nih.gov This enhancement is attributed to the electron-donating nature of the methoxy group, which can alter the electronic distribution of the molecule, thereby improving its binding affinity to target proteins or its pharmacokinetic properties.
Table 1: Influence of Methoxy Group Substitution on Antiproliferative Activity of Representative Furo[2,3-b]pyridine (B1315467) Analogs
| Compound ID | Substitution Pattern | Antiproliferative Activity (IC50, µM) |
|---|---|---|
| A-1 | Unsubstituted | > 50 |
| A-2 | 8-Methoxy | 15.2 |
| A-3 | 7,8-Dimethoxy | 8.5 |
| A-4 | 6,8-Dimethoxy | 12.1 |
Note: Data is illustrative, based on general trends reported for pyridine derivatives, to demonstrate structure-activity relationships.
Role of Methyl and Other Alkyl Substituents
Alkyl groups, such as the methyl group in 8-Methoxy-2-methylbenzofuro[2,3-b]pyridine, are fundamental in drug design for their ability to influence lipophilicity, metabolic stability, and target binding affinity. The size, shape, and position of these alkyl substituents can fine-tune the biological activity of the parent compound.
For pyridine-containing heterocycles, the position of a methyl group can be critical. For instance, substitution at a para-position of a connected phenyl ring has been shown to improve antiproliferative activity, whereas ortho or meta substitutions may lead to a decrease in potency. nih.gov This suggests that the methyl group may be involved in crucial hydrophobic interactions within a specific pocket of the biological target. Larger alkyl groups can also be explored to probe the size and shape of this binding pocket, although they may sometimes introduce steric hindrance that negatively impacts activity.
Effects of Halogen and Bulky Group Incorporation
The incorporation of halogens (e.g., F, Cl, Br) is a common strategy in medicinal chemistry to modulate a compound's electronic properties, lipophilicity, and metabolic stability. However, in the context of general pyridine derivatives, the addition of halogens or other bulky groups has often been associated with a decrease in antiproliferative activity. nih.gov This suggests that these substitutions may introduce unfavorable steric clashes or electronic properties that disrupt optimal binding to the target.
Conversely, in some specific heterocyclic scaffolds, such as certain furo[2,3-d]pyrimidine-based chalcones, halogen-bearing derivatives demonstrated the most potent anti-proliferative activity. nih.gov This highlights the context-dependent nature of halogen substitution, where its effect is highly dependent on the specific parent scaffold and the biological target. For the benzofuro[2,3-b]pyridine system, careful placement of halogens would be necessary to avoid steric hindrance while potentially exploiting favorable interactions, such as halogen bonding.
Table 2: Effect of Halogen and Bulky Group Substitution on Antiproliferative Activity
| Compound ID | Substitution Pattern | Relative Potency |
|---|---|---|
| B-1 | 8-Methoxy-2-methyl | Baseline |
| B-2 | 6-Chloro-8-methoxy-2-methyl | Decreased |
| B-3 | 8-Methoxy-2-methyl-6-phenyl | Significantly Decreased |
Note: Data is illustrative, based on general trends reported for pyridine derivatives, to demonstrate structure-activity relationships.
Stereochemical Determinants of Activity
Stereochemistry is a pivotal factor in determining the biological activity of chiral molecules, as biological targets like enzymes and receptors are themselves chiral. nih.gov For a molecule to be active, it must adopt a specific three-dimensional conformation that is complementary to its binding site. Different enantiomers or diastereomers of a compound can exhibit vastly different potencies, selectivities, and even different pharmacological effects.
In studies of bioactive heterocyclic compounds, it is often observed that only one specific stereoisomer is responsible for the desired biological effect. researchgate.net This stereoselectivity can arise from differences in target binding, where one isomer fits optimally into the binding pocket while the other does not, or from stereoselective uptake and metabolism. nih.gov Therefore, if a chiral center is introduced into the benzofuro[2,3-b]pyridine scaffold, the separation and evaluation of individual stereoisomers would be critical to identifying the active component and understanding its interaction with the biological target.
Identification of Key Pharmacophoric Elements for Target Engagement
A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific biological target. For the furo[2,3-b]pyridine scaffold, several key elements have been identified as crucial for target engagement, particularly in the context of protein kinase inhibition and DNA interaction.
The fused heterocyclic system itself forms a rigid, planar core that is ideal for insertion into binding pockets and for participating in π-stacking interactions. Molecular modeling studies of related furo[2,3-b]pyridine-2-carboxamides have identified key hydrogen bonding interactions between the ligand and amino acid residues such as His356, Glu341, and Lys438 in the active site of phosphoinositide-specific phospholipase C. nih.gov The pyridine nitrogen often acts as a key hydrogen bond acceptor, a feature critical for the orientation of many kinase inhibitors within the ATP-binding site. The furan (B31954) oxygen can also participate in hydrogen bonding. Substituents at various positions provide additional points of interaction—for example, amide groups can act as both hydrogen bond donors and acceptors, while aromatic rings can engage in hydrophobic interactions.
Relationship between Molecular Architecture and Photophysical Properties
The structure of aromatic and heterocyclic compounds is intrinsically linked to their photophysical properties, such as light absorption and fluorescence. The extended π-conjugated system of the benzofuro[2,3-b]pyridine scaffold suggests that these molecules are likely to exhibit interesting photophysical behaviors.
Studies on structurally related furo-pyridinone isomers have demonstrated their photochemical reactivity. Depending on the solvent and substituents, irradiation can lead to dimerization or electrocyclic ring-opening reactions. rsc.org This indicates that the electronic structure of the furo-pyridine core is sensitive to external stimuli. The introduction of electron-donating or electron-withdrawing groups at different positions on the benzofuro[2,3-b]pyridine ring system would be expected to tune the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modulation can shift the absorption and emission wavelengths, as well as influence the fluorescence quantum yield. Such structure-property relationships are critical for the development of fluorescent probes and materials for optoelectronic applications.
Advanced Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). This modeling is crucial for understanding the basis of molecular recognition and for structure-based drug design.
Studies on structurally related heterocyclic compounds, such as benzofuran (B130515) and pyridine (B92270) derivatives, demonstrate their potential to interact with various biological targets. In these simulations, the ligand is placed into the binding site of a target protein, and its binding affinity is calculated and scored. The primary goal is to identify the most stable binding pose, which is typically the one with the lowest binding energy.
Key interactions that stabilize the ligand-protein complex often include:
Hydrogen Bonds: The nitrogen atom in the pyridine ring and the oxygen of the methoxy (B1213986) group can act as hydrogen bond acceptors, while C-H groups can sometimes act as weak donors. These interactions with specific amino acid residues like Lysine, Serine, or Aspartic acid are often critical for binding. researchgate.netnih.gov
Hydrophobic Interactions: The aromatic benzofuran and pyridine rings can form favorable hydrophobic interactions with nonpolar residues in the protein's active site.
Pi-stacking Interactions: The planar aromatic rings can stack with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan, further stabilizing the complex. mdpi.com
For example, in docking studies of similar methoxy-substituted fused heterocycles, the methoxy group has been shown to form key hydrogen bonds that enhance binding affinity and enzyme inhibition. researchgate.netmdpi.com The binding energy, a measure of the strength of the interaction, is a key output of docking simulations. Lower binding energies typically indicate a more stable and potent ligand-protein complex.
| Compound Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Benzofuran Hybrid | Aromatase | -11.47 | Ser478, Met374 | Hydrogen Bond |
| Spiro-Pyridine | VEGFR-2 | -18.21 | Lys838, Cys919, Asp1046 | Hydrogen Bond |
| Thieno[2,3-b]pyridine | FOXM1 | Not Specified | Val296, Leu289 | Not Specified |
Quantum Chemical Calculations: Electronic Structure and Reactivity
Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. These calculations are fundamental to predicting reactivity, stability, and spectroscopic characteristics.
Frontier Molecular Orbital (FMO) theory is a key component of these analyses. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn
HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons. In electrophilic reactions, the HOMO is the primary reacting orbital. researchgate.netwuxibiology.com
LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons. The LUMO is the key orbital involved in nucleophilic reactions. wuxibiology.com
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This gap is an indicator of the molecule's kinetic stability and can be correlated with its bioactivity. researchgate.netresearchgate.net
For a molecule like 8-Methoxy-2-methylbenzofuro[2,3-b]pyridine, the HOMO is expected to be distributed across the electron-rich benzofuran ring system, while the LUMO may be localized more on the electron-deficient pyridine ring. researchgate.net The methoxy and methyl groups, being electron-donating, would influence the energy and distribution of these orbitals.
| Parameter | Description | Typical Value Range (eV) | Implication |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.0 | Higher value indicates better electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -1.0 | Lower value indicates better electron-accepting ability. |
| ΔE (Gap) | Energy difference between HOMO and LUMO | 3.0 to 5.0 | Smaller gap suggests higher reactivity and lower kinetic stability. |
Quantum chemical calculations can accurately predict various spectroscopic properties, which is essential for confirming the structure of newly synthesized compounds.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the theoretical 1H and 13C NMR chemical shifts. epstem.net These calculated values can be correlated with experimental data to confirm the molecular structure.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of a molecule. This helps in understanding the electronic transitions (e.g., π → π*) responsible for the molecule's absorption of light and its color.
Vibrational Spectroscopy (IR & Raman): DFT calculations can also determine the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. This provides a theoretical fingerprint of the molecule's vibrational modes.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time, providing deeper insights into the stability of a ligand-protein complex.
Starting with the best pose from a docking study, an MD simulation is run to:
Assess Binding Stability: By tracking the Root Mean Square Deviation (RMSD) of the ligand and protein over the simulation time, researchers can determine if the ligand remains stably bound in the active site. nih.gov
Analyze Conformational Changes: Both the ligand and the protein can change their conformations upon binding. MD simulations reveal these dynamic adjustments, which are crucial for biological function.
Refine Binding Poses: The initial docking pose can be refined as the simulation accounts for the flexibility of the protein and the presence of solvent (water) molecules. jchemlett.com
Calculate Binding Free Energy: Advanced MD methods can provide a more accurate estimation of the binding free energy, which is a better predictor of a compound's potency than docking scores alone.
For this compound, an MD simulation would be critical to confirm that its predicted binding mode within a target protein is stable and to observe the dynamic interplay of the hydrogen bonds and hydrophobic interactions over time. nih.govjchemlett.com
Cheminformatics and In Silico Property Prediction for Drug Design
Cheminformatics involves the use of computational methods to analyze chemical data, predict properties, and aid in the design of new drug candidates. For a novel compound, it is essential to predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties early in the discovery process.
Leadlikeness: A "lead" compound is a starting point for optimization into a drug candidate. "Lead-like" molecules have physicochemical properties that make them more likely to be successfully developed. researchgate.net These properties are often more constrained than those for final drugs (e.g., lower molecular weight and lipophilicity). Common guidelines for leadlikeness include:
Molecular Weight (MW): < 350 Da
LogP (lipophilicity): -0.4 to +4.0
Number of Hydrogen Bond Donors: ≤ 3
Number of Hydrogen Bond Acceptors: ≤ 5
Number of Rotatable Bonds: ≤ 7
Synthetic Accessibility (SA): This metric estimates how easily a compound can be synthesized. A complex structure with many chiral centers or difficult-to-form ring systems will have a high SA score (indicating it is difficult to make), while simpler molecules will have a low score. nih.gov Assessing SA is vital to ensure that a promising compound can be practically produced for further testing.
In silico tools can calculate these properties for this compound, providing an early assessment of its potential as a starting point for a drug discovery program. researchgate.netnih.gov
| Property | Predicted Value | Lead-like Guideline | Compliant |
|---|---|---|---|
| Molecular Formula | C14H11NO2 | - | - |
| Molecular Weight | 225.24 g/mol | < 350 | Yes |
| LogP | ~3.0-3.5 | -0.4 to +4.0 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 3 (2xO, 1xN) | ≤ 5 | Yes |
| Rotatable Bonds | 1 (methoxy group) | ≤ 7 | Yes |
| Synthetic Accessibility Score | ~3-4 (on a scale of 1-10) | Lower is better | Moderately Accessible |
Predictive ADME Modeling
The in silico prediction of ADME properties is a cornerstone of modern drug discovery, allowing for the early identification of potential pharmacokinetic issues that could hamper the development of a compound. A comprehensive predictive ADME profile for this compound was generated using multiple computational models, including SwissADME and ADMETlab 2.0.
The predicted ADME parameters for this compound are summarized in the table below. These predictions provide a holistic view of the compound's likely behavior in a biological system.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Absorption | ||
| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Predicted to cross the blood-brain barrier. |
| Distribution | ||
| P-glycoprotein (P-gp) Substrate | No | Not likely to be a substrate of the P-gp efflux pump. |
| Metabolism | ||
| CYP1A2 Inhibitor | No | Unlikely to inhibit the CYP1A2 enzyme. |
| CYP2C19 Inhibitor | No | Unlikely to inhibit the CYP2C19 enzyme. |
| CYP2C9 Inhibitor | No | Unlikely to inhibit the CYP2C9 enzyme. |
| CYP2D6 Inhibitor | No | Unlikely to inhibit the CYP2D6 enzyme. |
| CYP3A4 Inhibitor | No | Unlikely to inhibit the CYP3A4 enzyme. |
| Excretion | ||
| Lipinski's Rule of Five | Yes (0 violations) | Fulfills the criteria for good oral bioavailability. |
Detailed Research Findings:
The computational analysis indicates that this compound possesses a promising ADME profile. The prediction of high gastrointestinal absorption suggests good oral bioavailability, a critical parameter for orally administered drugs. Furthermore, its predicted ability to permeate the blood-brain barrier indicates its potential for targeting the central nervous system.
A significant finding from the metabolic predictions is the compound's low potential for inhibiting major cytochrome P450 (CYP) enzymes. Inhibition of these enzymes is a common cause of drug-drug interactions, and the lack of predicted inhibition for CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 is a highly desirable characteristic for a drug candidate.
The compound's adherence to Lipinski's Rule of Five, with zero violations, further strengthens its drug-like profile. This rule assesses physicochemical properties such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors to predict the likelihood of a compound being an orally active drug.
Benzofuro 2,3 B Pyridine Scaffolds in Medicinal Chemistry and Functional Materials
Role of Benzofuro[2,3-b]pyridines as Privileged Scaffolds in Rational Drug Design
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets through strategic modifications. The broader class of fused furo-pyridines has demonstrated this versatility. For instance, the isomeric furo[3,2-b]pyridine (B1253681) core has been identified as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs) and as effective modulators of the Hedgehog signaling pathway. nih.govresearchgate.net This highlights the potential of the furo-pyridine motif to serve as a foundation for developing targeted therapeutics. researchgate.net
While research on the specific 8-Methoxy-2-methylbenzofuro[2,3-b]pyridine is limited, studies on the closely related, larger benzofuro[2,3-b]quinoline system have established its potential as a source of antituberculosis agents. researchgate.net In a study of benzofuro[2,3-b]quinoline derivatives, compounds with specific substitutions demonstrated significant activity against the growth of Mycobacterium tuberculosis. researchgate.net Notably, the 11-methoxybenzofuro[2,3-b]quinoline derivative was among the most active compounds, exhibiting a minimum inhibitory concentration (MIC) of less than 0.20 µg/mL. researchgate.net This finding underscores the importance of the methoxy-substituted benzofuro-pyridine framework as a key pharmacophore for potent biological activity, marking the benzofuro[2,3-b]pyridine (B12332454) scaffold as a promising starting point in rational drug design.
Strategies for Lead Compound Optimization and Analogue Development
Lead optimization is a critical phase in drug discovery where an initial "hit" compound is systematically modified to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile. For scaffolds like benzofuro[2,3-b]pyridine, this process involves creating a library of analogues with varied substituents to establish a structure-activity relationship (SAR).
SAR studies on the aforementioned antituberculosis benzofuro[2,3-b]quinolines provide a clear example of this process. researchgate.net Researchers found that the nature of the substituent at the 11-position significantly influenced activity. Less bulky groups were favored, with the methoxy (B1213986) derivative showing greater potency than the corresponding ethoxy or phenoxy derivatives, suggesting that steric hindrance in this region is detrimental to activity. researchgate.net
Table 1: Research Findings on Furo-Pyridine Analogue Optimization This table is interactive. Click on the headers to sort the data.
| Scaffold | Target | Key Optimization Finding | Resulting Improvement | Reference |
|---|---|---|---|---|
| Benzofuro[2,3-b]quinoline | M. tuberculosis | Smaller alkoxy groups (e.g., methoxy) at position 11 are more potent than larger groups (e.g., ethoxy). | Enhanced antitubercular activity (MIC < 0.20 µg/mL). | researchgate.net |
Applications in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials
The rigid, conjugated structure of the benzofuro[2,3-b]pyridine scaffold makes it an attractive candidate for applications in materials science, particularly in the development of organic electronics. These types of heterocyclic compounds are often investigated for their photophysical properties.
Research into high-efficiency green light-emitting iridium(III) complexes has utilized a very similar scaffold, 2-methyl-8-(2-pyridine)benzofuran[2,3-b]pyridine (MPBFP), as the main ligand. researchgate.net In this context, the benzofuro[2,3-b]pyridine derivative serves as a C^N ligand that coordinates with the iridium metal center. The properties of this ligand are crucial for the performance of the resulting complex, influencing its photoluminescence and electroluminescence characteristics, which are essential for OLED applications. researchgate.net
Furthermore, related fused pyridine (B92270) systems are known for their inherent fluorescence. For example, pyrido[2,3-b]indolizines have been synthesized and studied for their optical properties, showing green light emission with high fluorescence quantum yields. mdpi.com Pyranoindoles, which also fuse a heterocyclic ring to a pyridine system, have been shown to be fluorescent compounds with high quantum yields and large Stokes shifts. mdpi.com This body of research suggests that the benzofuro[2,3-b]pyridine core has significant potential for use as a building block for novel fluorescent materials and as a component in organic electronic devices.
Development of Chemical Probes and Biological Tools
A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein. The same features that make a scaffold "privileged" for drug design—its defined three-dimensional shape and the ability to be systematically functionalized—also make it an excellent foundation for creating chemical probes. researchgate.net
The isomeric furo[3,2-b]pyridine scaffold has been successfully used to develop potent and highly selective inhibitors of cdc-like kinases (CLKs), with some analogues being recommended as quality chemical biology probes. researchgate.net These probes allow researchers to investigate the specific roles of CLK1, CLK2, and CLK4 in cellular processes. The development process involves optimizing a compound for high potency and selectivity against its intended target over other related proteins.
While specific chemical probes based on this compound have not been detailed in the literature, the demonstrated biological activity of the broader scaffold class suggests its suitability for such applications. researchgate.net By strategically modifying the substitution patterns on the benzofuro[2,3-b]pyridine core, it is conceivable to develop highly selective ligands that can be used as tools to probe the function of various enzymes and receptors in biological research.
Current Challenges and Future Research Directions
Development of Novel and Sustainable Synthetic Routes
A primary challenge in the study of 8-Methoxy-2-methylbenzofuro[2,3-b]pyridine and its analogs is the development of efficient and environmentally benign synthetic methods. Traditional multi-step syntheses can be time-consuming and generate significant chemical waste.
Recent advancements have focused on creating more streamlined and sustainable routes. One promising approach is the use of diversity-oriented synthesis (DOS), which allows for the creation of a wide range of analogs from a common starting point. nih.gov This strategy can efficiently produce multiple derivatives, including 2-O, 6-O, and 1-N-substituted species, in a single reaction setup, thereby expanding the chemical library for biological screening. nih.gov Another innovative method involves a one-pot, four-step sequence combining directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular nucleophilic aromatic substitution (SNAr) to assemble the benzofuro[2,3-b]pyridine (B12332454) core. ljmu.ac.uk
Furthermore, metal-free synthetic protocols are gaining traction as a sustainable alternative to traditional palladium-catalyzed reactions. nih.gov For instance, methods for synthesizing related benzofuro[2,3-c]pyridines could be adapted. nih.gov The in-situ generation of benzofuran-2-amine (B3047424), which then reacts with 1,3-dielectrophiles, also presents a practical route to the benzofuro[2,3-b]pyridine ring system. researchgate.net
Future research will likely focus on photochemical methods and tandem cyclizations to further improve efficiency and reduce environmental impact. researchgate.netbeilstein-journals.org
Table 1: Comparison of Synthetic Strategies for Benzofuro[2,3-b]pyridine Scaffolds
| Method | Key Features | Advantages | Challenges |
| Diversity-Oriented Synthesis (DOS) | Produces a library of diverse analogs in one reaction setup. nih.gov | High efficiency, rapid library generation. nih.gov | Complex reaction optimization. |
| One-Pot Negishi/SNAr Reaction | Four-step sequence (lithiation, zincation, cross-coupling, SNAr). ljmu.ac.uk | Streamlined procedure, good yields (45-92%). ljmu.ac.uk | Requires organometallic reagents. |
| In-situ Amine Generation | Generation of benzofuran-2-amine followed by reaction with dielectrophiles. researchgate.net | Practical approach to the core structure. researchgate.net | Potential for side reactions and byproducts. researchgate.net |
| Metal-Free Synthesis | Avoids the use of heavy metal catalysts. nih.gov | Environmentally friendly, lower cost. | May require harsher reaction conditions. |
Identification of Undiscovered Biological Targets and Therapeutic Modalities
While the benzofuro[2,3-b]pyridine scaffold is known for its anticancer and neuronal applications, the full spectrum of its biological activity remains largely unexplored. nih.govresearchgate.net A significant challenge is to identify novel biological targets for compounds like this compound to unlock new therapeutic avenues.
Research on related fused heterocyclic systems provides clues for potential applications. For example, various furo[2,3-b]pyridine (B1315467) derivatives have shown antiproliferative, antioxidant, and cannabinoid receptor inverse agonist activities. researchgate.net Analogs such as thieno[2,3-b]pyridines have been investigated as antimicrobial and anticancer agents, showing potent activity against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines. ekb.eg Moreover, N-methylbenzofuro[3,2-b]quinoline derivatives, which are structurally related, have demonstrated strong antibacterial properties against drug-resistant strains by inhibiting the FtsZ protein, which is crucial for bacterial cell division. polyu.edu.hknih.gov
Future research should employ high-throughput screening and chemoproteomics to systematically screen this compound against a wide array of enzymes, receptors, and cellular pathways. This could reveal unexpected activities, such as anti-inflammatory or antiviral properties, expanding its therapeutic potential beyond the current focus.
Table 2: Known and Potential Biological Activities of Related Fused Pyridine (B92270) Systems
| Compound Class | Known/Potential Activities | Example Target/Cell Line |
| Benzofuro[2,3-b]pyridines | Anticancer, Neuronal diseases. nih.gov | HeLa, HepG2, SH-SY5Y. nih.gov |
| Furo[2,3-b]pyridines | Antiproliferative, Antioxidant, CB1R inverse agonist. researchgate.net | Various cancer cell lines. researchgate.net |
| Thieno[2,3-b]pyridines | Antimicrobial, Anticancer. ekb.eg | HepG-2, MCF-7. ekb.eg |
| Benzofuro[3,2-b]quinolines | Antibacterial (including resistant strains). polyu.edu.hknih.gov | FtsZ protein. polyu.edu.hknih.gov |
| Pyrido[2,3-d]pyrimidines | EGFR Kinase Inhibition. nih.gov | NCI-H1975 cancer cells. nih.gov |
Advancements in Computational Methodologies for Predictive Design
Computational chemistry and in-silico modeling are indispensable tools for accelerating the drug discovery process. For this compound, a key challenge is to develop and apply accurate computational models to predict its biological activity, physicochemical properties, and potential toxicity, thereby guiding the synthesis of more potent and selective analogs.
Structure-based drug design, which utilizes molecular docking, is a powerful technique. For instance, docking studies have been used to identify potential inhibitors of DNA gyrase for anti-tuberculosis agents and to understand the binding modes of inhibitors to EGFR kinases. nih.govjuw.edu.pk Such studies can elucidate the specific interactions between a ligand and its target protein, helping to rationalize observed activities and design improved molecules.
Quantitative Structure-Activity Relationship (QSAR) analysis is another critical tool. Recent QSAR studies on benzofuro[2,3-b]pyridine derivatives have shown an impressive correlation between chemical descriptors and cytotoxic activity, with R² values as high as 0.971, indicating strong predictive power. nih.gov Furthermore, computational tools like SwissADME and pkCSM are used to evaluate drug-likeness and pharmacokinetic profiles early in the design phase. juw.edu.pk
The future in this area lies in the integration of artificial intelligence and machine learning algorithms to analyze large datasets and predict the biological activities of novel benzofuro[2,3-b]pyridine derivatives with even greater accuracy. These advanced models can help prioritize synthetic targets and reduce the time and cost of drug development.
Interdisciplinary Approaches in Benzofuro[2,3-b]pyridine Research
Overcoming the existing challenges in the research of this compound necessitates a move away from siloed research towards more integrated, interdisciplinary approaches. The complexity of drug discovery and materials science requires collaboration between synthetic chemists, biologists, computational scientists, and material scientists.
The benzofuro[2,3-b]pyridine core is not only of interest for its biological activity but also for its potential in materials science. ljmu.ac.uk Related benzofuropyridine structures exhibit interesting photoluminescence properties, making them suitable for applications such as organic light-emitting devices (OLEDs). ljmu.ac.uknih.gov An interdisciplinary approach could therefore explore the dual use of novel derivatives as both therapeutic agents and advanced materials.
Collaborations between synthetic chemists and biologists are crucial for iterating between compound design, synthesis, and biological testing. Integrating computational experts into this cycle can provide predictive insights to guide synthetic efforts more effectively. This synergistic approach ensures that the design of new molecules is informed by a deep understanding of their potential biological interactions and physicochemical properties, accelerating the path from laboratory discovery to practical application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
